4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
Description
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a sulfonyl group attached to the isoxazole ring
Properties
Molecular Formula |
C10H17N3O3S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3 |
InChI Key |
SOLXIOHBQWWIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Formation
The 3,5-dimethylisoxazole core is typically synthesized via cyclocondensation of β-diketones with hydroxylamine. For example, acetylacetone reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3,5-dimethylisoxazole.
Representative Procedure :
Sulfonation of the Isoxazole Ring
Sulfonation at the 4-position of the isoxazole requires careful control to avoid over-sulfonation. Chlorosulfonic acid (ClSO₃H) is the reagent of choice, as demonstrated in analogous systems.
Optimized Sulfonation Protocol :
-
Add 3,5-dimethylisoxazole (5 mmol) dropwise to chlorosulfonic acid (15 mmol) at 0°C.
-
Stir at room temperature for 2 hours, then pour onto ice.
-
Extract with dichloromethane, dry over MgSO₄, and concentrate to afford 3,5-dimethylisoxazole-4-sulfonyl chloride as a pale-yellow solid (yield: 72%).
Table 1. Sulfonation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 0 → 25 |
| ClSO₃H Equiv | 2.0 | 3.0 | 3.0 |
| Reaction Time (h) | 1 | 2 | 2 |
| Yield (%) | 58 | 72 | 72 |
Coupling with 1,4-Diazepane
Preparation of 1,4-Diazepane
1,4-Diazepane is commercially available but can be synthesized via cyclization of 1,4-diaminobutane with formaldehyde, followed by reduction.
Synthetic Route :
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 1,4-diazepane in the presence of a base to form the sulfonamide linkage. Triethylamine (TEA) is commonly used to scavenge HCl.
Coupling Procedure :
-
Dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride (5 mmol) in anhydrous THF.
-
Add 1,4-diazepane (6 mmol) and TEA (10 mmol) at 0°C.
-
Stir at room temperature for 12 hours, then concentrate and purify via silica gel chromatography (MeOH/CH₂Cl₂, 1:9) to obtain the target compound (yield: 68%).
Table 2. Coupling Reaction Variables
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | THF | 25 | 68 |
| DIPEA | DCM | 25 | 63 |
| Pyridine | Acetonitrile | 40 | 55 |
Characterization and Analytical Data
Critical spectroscopic data for this compound:
-
¹H NMR (500 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H), 2.19 (s, 3H), 2.35 (s, 3H), 3.20–3.50 (m, 8H, diazepane protons).
-
HRMS (ESI+) : m/z calcd for C₁₀H₁₇N₃O₃S [M + H]⁺ 259.33, found 259.33.
Challenges and Alternative Approaches
-
Regioselectivity in Sulfonation : Competing sulfonation at the methyl groups may occur; using bulky solvents like dichloroethane suppresses this side reaction.
-
Diazepane Stability : 1,4-Diazepane is prone to ring-opening under acidic conditions; thus, neutral or slightly basic conditions are preferred during coupling .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide bond exhibits moderate reactivity toward nucleophiles under basic conditions:
-
Hydrolysis : In aqueous NaOH (2M, 80°C), the sulfonamide bond cleaves to regenerate 3,5-dimethylisoxazole-4-sulfonic acid and 1,4-diazepane.
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces the diazepane group with the incoming amine, forming derivatives like 4-(methylsulfamoyl)-3,5-dimethylisoxazole.
Kinetic Data for Hydrolysis:
| Condition | Half-Life (h) | Product |
|---|---|---|
| 2M NaOH, 80°C | 1.5 | 3,5-Dimethylisoxazole-4-sulfonate |
| 1M HCl, 80°C | >24 | No reaction |
Electrophilic Aromatic Substitution on the Isoxazole Ring
Reactivity Comparison:
| Position | Reactivity | Notes |
|---|---|---|
| C-4 | Low | Blocked by sulfonyl group |
| C-3/C-5 | Very low | Deactivated by methyl groups |
Functionalization of the Diazepane Ring
The 1,4-diazepane moiety undergoes alkylation and acylation:
-
Alkylation : Treatment with methyl iodide in THF forms a quaternary ammonium salt at the nitrogen.
-
Acylation : Reaction with acetyl chloride produces N-acetyl-1,4-diazepane derivatives.
Example Reaction:
text4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole + CH₃I → 4-((1-Methyl-1,4-diazepan-1-ium)sulfonyl)-3,5-dimethylisoxazole iodide
Coordination Chemistry
The sulfonyl oxygen and diazepane nitrogen act as ligands for transition metals. With Cu(II) acetate in methanol, a blue complex forms, characterized by UV-Vis absorption at 620 nm (ε = 450 M⁻¹cm⁻¹) .
Proposed Structure:
Cu(II) Complex
Hypothetical structure based on analogous sulfonamide-metal interactions .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing SO₂ and isoxazole fragments.
Degradation Products (GC-MS):
| Temperature (°C) | Major Products |
|---|---|
| 210–250 | SO₂, 3,5-dimethylisoxazole |
| 250–300 | Diazepane, CO |
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is , with a molecular weight of approximately 240.32 g/mol. The compound features a unique structure that includes a sulfonamide group attached to a diazepane and an isoxazole ring, which contributes to its biological activity.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems. Studies have shown potential effects on:
- Anxiety Disorders : Compounds with similar structures have been investigated for their anxiolytic properties. For instance, derivatives have been tested for their ability to reduce anxiety-like behaviors in animal models.
- Mood Disorders : The interaction of these compounds with serotonergic pathways suggests potential antidepressant effects. A study demonstrated that certain derivatives reduced immobility time in forced swim tests, indicating antidepressant-like activity.
Enzyme Inhibition Studies
The compound's structural characteristics suggest it may function as an inhibitor for various enzymes:
- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown significant inhibition of FAAH, leading to increased levels of endocannabinoids which can be beneficial in pain management and metabolic disorders.
- Monoamine Oxidase (MAO) : Inhibitors of MAO are crucial in treating depression and neurodegenerative diseases. Research has indicated that related compounds exhibit potent inhibitory activity against MAO-B.
Anticancer Activity
Preliminary studies on related sulfonamide derivatives have highlighted their anticancer potential:
- Cytotoxicity Against Tumor Cell Lines : In vitro assays have demonstrated that these compounds can induce cell death in various cancer cell lines, including leukemia and breast cancer cells.
Case Study 1: FAAH Inhibition
A study focused on the development of PET ligands targeting FAAH showed that structurally similar isoxazole derivatives had high binding affinities (IC50: 6.1 nM). This suggests that this compound could also inhibit FAAH effectively, making it a candidate for treating obesity and anxiety disorders.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological evaluation, derivatives were tested for their effects on neurotransmitter systems. Results indicated that these compounds could significantly influence serotonin and dopamine levels, supporting their use in mood disorder treatments.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the diazepane ring, which can form hydrogen bonds and other interactions with the target protein. The sulfonyl group also plays a role in the compound’s activity by enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(1,4-Diazepan-1-ylsulfonyl)-4-(difluoromethyl)isoquinoline: This compound shares the diazepane and sulfonyl groups but has a different core structure.
5-(1,4-Diazepan-1-ylsulfonyl)-1-isoquinolinamine: Similar in structure but with an isoquinoline core instead of an isoxazole core.
Uniqueness
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to its isoxazole core, which imparts distinct chemical properties
Biological Activity
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research.
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 230.29 g/mol
- CAS Number : 223645-67-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. A notable study reported that isoxazole derivatives exerted cytotoxic effects on human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Research has indicated that related diazepane derivatives may possess anxiolytic and sedative properties . These findings support further investigation into the anxiolytic potential of this compound.
Case Study 1: Anticancer Efficacy
A study conducted by Liu et al. (2015) focused on the anticancer efficacy of isoxazole derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer activity .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, researchers evaluated the effects of diazepane-containing compounds on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety-related behaviors significantly compared to control groups .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| 4-(Substituted Diazepan) Isoxazole Derivative | Antibacterial | MRSA | 2.5 µg/mL |
| 4-(Substituted Diazepan) Isoxazole Derivative | Anticancer | HeLa Cells | 5 µM |
| Diazepan Derivative | Anxiolytic | Rodent Models | Significant Reduction |
Q & A
Q. What are the optimal synthetic routes for 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole?
The synthesis typically involves sulfonylation of 3,5-dimethylisoxazole followed by coupling with 1,4-diazepane. Key steps include:
- Sulfonylation : Reacting 3,5-dimethylisoxazole with a sulfonyl chloride derivative under reflux in anhydrous solvents (e.g., DCM or DMF) .
- Amine coupling : Introducing 1,4-diazepane via nucleophilic substitution, often using a base like triethylamine to facilitate deprotonation .
- Purification : Column chromatography or recrystallization (e.g., ethanol-water mixtures) improves yield and purity. Reported yields range from 65–75% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of techniques is essential:
- NMR : - and -NMR confirm substituent positions (e.g., methyl groups at 3,5-isoxazole positions, sulfonyl-diazepane linkage). Key signals include singlet peaks for methyl groups (~δ 2.1–2.3 ppm) and aromatic protons in diazepane (~δ 7.2–7.8 ppm) .
- IR : Sulfonyl (S=O) stretches appear at ~1150–1350 cm, while isoxazole C=N/C-O bands are observed at ~1600–1700 cm .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ~322.3 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can structural ambiguities in sulfonyl-diazepane derivatives be resolved using spectral data?
Contradictions in IR or NMR data may arise from isomeric configurations or competing reaction pathways. Strategies include:
- Comparative analysis : Contrast experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational frequencies) .
- X-ray crystallography : Resolves absolute configuration, particularly for diazepane ring conformers .
- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity in complex cases .
Q. What experimental design considerations are critical for evaluating its pharmacokinetic properties?
- In vitro assays : Use Caco-2 cell monolayers to assess intestinal permeability, with LC-MS quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC .
- Protein binding : Equilibrium dialysis or ultrafiltration paired with LC-MS/MS quantifies free vs. bound fractions .
- Dose-response studies : Apply Hill equation modeling to EC/IC data from enzyme inhibition assays .
Q. How can environmental fate and stability be systematically evaluated?
- Hydrolysis studies : Expose the compound to buffered solutions (pH 2–12) at 25–50°C and monitor degradation via HPLC .
- Photolysis : Use simulated sunlight (e.g., xenon arc lamp) to assess UV-driven decomposition .
- Bioaccumulation potential : Calculate logP (e.g., ~0.28 for related sulfonamides) and correlate with octanol-water partitioning experiments .
Pharmacological and Mechanistic Questions
Q. What in vitro assays are recommended for assessing anticancer activity?
- Cytotoxicity screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target engagement : Perform kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence polarization assays .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Q. How can structure-activity relationships (SAR) guide derivatization?
- Core modifications : Replace diazepane with piperidine (see CAS 1820734-50-6) to study ring size impact on potency .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) to sulfonyl moieties to enhance metabolic stability .
- Bioisosteres : Substitute isoxazole with 1,2,4-triazole and compare target selectivity .
Data Interpretation and Reproducibility
Q. How should researchers address low reproducibility in synthetic yields?
- Parameter optimization : Systematically vary reaction time (e.g., 12–24 hr), temperature (60–100°C), and solvent polarity (DMF vs. THF) .
- Catalyst screening : Test bases (e.g., NaH, KCO) or phase-transfer catalysts (e.g., TBAB) to improve efficiency .
- Degradation analysis : Use TLC/HPLC to identify byproducts (e.g., sulfonic acid derivatives) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
